(S)-mianserin - 51152-88-6

(S)-mianserin

Catalog Number: EVT-366150
CAS Number: 51152-88-6
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Mianserin is the more potent enantiomer of the tetracyclic antidepressant drug mianserin. [, , , , , , ] While mianserin is administered as a racemic mixture of its (S)- and (R)-enantiomers, (S)-mianserin exhibits greater efficacy in pharmacological tests indicative of antidepressant activity. [, , , , , , ] This enantiomer has been the subject of extensive research to understand its specific pharmacological properties and potential therapeutic benefits. [, ]

(R)-Mianserin

Compound Description: (R)-Mianserin is the other enantiomer of the antidepressant drug Mianserin. While Mianserin is administered as a racemic mixture of (S)- and (R)-enantiomers, research suggests (R)-Mianserin might not contribute significantly to the desired antidepressant effects. [] In fact, (R)-Mianserin exhibits lower potency in pharmacological tests for antidepressant activity compared to (S)-Mianserin. [, ]

Relevance: (R)-Mianserin is the enantiomer of (S)-Mianserin, meaning they share the same chemical formula and connectivity but differ in their three-dimensional spatial arrangements. This difference results in distinct pharmacological profiles, with (S)-Mianserin being the more potent enantiomer in terms of antidepressant activity. [, , , ]

Desmethylmianserin

Compound Description: Desmethylmianserin is a key active metabolite of both (S)-Mianserin and (R)-Mianserin. [, , ] It exhibits significant pharmacological activity, particularly in tests indicating antidepressant effects. [] Notably, Desmethylmianserin shows less sedative activity compared to Mianserin. []

Relevance: Desmethylmianserin is a metabolite of (S)-Mianserin, generated through demethylation. Although it retains a similar structure to (S)-Mianserin, it exhibits differences in pharmacological activity, showing potentially beneficial lower sedative effects. []

8-Hydroxymianserin

Compound Description: 8-Hydroxymianserin, another active metabolite of Mianserin, demonstrates notable pharmacological activity comparable to Desmethylmianserin, particularly in tests suggesting antidepressant properties. [, ] Similar to Desmethylmianserin, 8-Hydroxymianserin shows a lower propensity for sedation than Mianserin. []

Relevance: 8-Hydroxymianserin is a metabolite of (S)-Mianserin, generated through hydroxylation. Despite structural similarities with (S)-Mianserin, 8-Hydroxymianserin exhibits a distinct pharmacological profile, including reduced sedation compared to the parent compound. []

Mianserin-N-oxide

Compound Description: Mianserin-N-oxide, a metabolite of Mianserin, shows little to no pharmacological activity in most tests. [] Its formation represents a metabolic pathway for Mianserin elimination.

Relevance: Mianserin-N-oxide, a metabolite of (S)-Mianserin, is generated through N-oxidation. Unlike (S)-Mianserin, Mianserin-N-oxide lacks significant pharmacological activity and primarily serves as an inactive metabolite. []

(S)-8-Hydroxymianserin

Compound Description: (S)-8-Hydroxymianserin is the (S)-enantiomer of 8-Hydroxymianserin. Carbamazepine, a drug known to induce CYP3A4, significantly reduces plasma concentrations of (S)-8-Hydroxymianserin. [] This suggests CYP3A4 plays a role in the metabolism of this specific enantiomer. []

Relevance: (S)-8-Hydroxymianserin is the (S)-enantiomer of 8-Hydroxymianserin, a metabolite of (S)-Mianserin. This highlights the stereoselective metabolism of Mianserin and its metabolites. []

(R)-8-Hydroxymianserin

Compound Description: (R)-8-Hydroxymianserin is the (R)-enantiomer of 8-Hydroxymianserin. Unlike (S)-8-Hydroxymianserin, carbamazepine administration has minimal impact on the plasma concentration of (R)-8-Hydroxymianserin. []

Relevance: (R)-8-Hydroxymianserin is the (R)-enantiomer of 8-Hydroxymianserin, a metabolite of (S)-Mianserin. The minimal effect of carbamazepine on its concentration, in contrast to (S)-8-Hydroxymianserin, suggests stereoselective metabolism differences between these enantiomers. []

(S)-Desmethylmianserin

Compound Description: (S)-Desmethylmianserin is the (S)-enantiomer of Desmethylmianserin. Similar to (R)-8-Hydroxymianserin and (R)-Desmethylmianserin, carbamazepine administration does not significantly alter its plasma concentration. []

Relevance: (S)-Desmethylmianserin is the (S)-enantiomer of Desmethylmianserin, a metabolite of (S)-Mianserin. Its minimal response to carbamazepine suggests potential differences in metabolic pathways compared to (S)-Mianserin and (S)-8-Hydroxymianserin. []

Relevance: (R)-Desmethylmianserin is the (R)-enantiomer of Desmethylmianserin, a metabolite of (S)-Mianserin. The contrasting effects of carbamazepine and thioridazine on its concentration suggest specific enzymatic pathways involved in its metabolism, different from those of (S)-Mianserin. [, ]

3-Oxo-mianserin

Compound Description: 3-Oxo-mianserin is a metabolite of Mianserin formed through N-oxidation followed by rearrangement. [] It is identified as a metabolite in in vitro studies using rat liver homogenates. []

Relevance: 3-Oxo-mianserin, a metabolite of (S)-Mianserin identified in in vitro studies, showcases the potential for metabolic rearrangement in Mianserin's breakdown pathway. []

N-Formyl-demethyl-mianserin

Compound Description: N-Formyl-demethyl-mianserin is a potential metabolite of Mianserin identified in in vitro studies. [] It is formed as an artifact during in vitro experiments with rat liver homogenates. []

Relevance: N-Formyl-demethyl-mianserin, although identified as an artifact, highlights the potential for diverse metabolic transformations of (S)-Mianserin during in vitro studies. []

Source and Classification

(S)-Mianserin is derived from natural products and synthesized through various chemical methods. It belongs to the class of compounds known as tetracyclic antidepressants, which also includes mirtazapine, a structurally related compound. The compound's structural formula can be represented as C18_{18}H20_{20}N2_2 with a molecular weight of approximately 284.37 g/mol.

Synthesis Analysis

The synthesis of (S)-mianserin has been explored through several methods, with a notable enantioselective synthesis reported by the Czarnocki group. The key steps in this synthetic pathway include:

  1. Formation of Amide: The reaction of 2-benzylaniline with N-phthalylglycyl chloride yields an amide in high yield (87%).
  2. Bischler–Napieralski Condensation: This step converts the amide into an endocyclic imine, albeit with a lower yield (36%). Alternative methods using N-chloroacetyl-2-benzylaniline can also be employed.
  3. Asymmetric Transfer Hydrogenation: This crucial step reduces the endocyclic imine to form the chiral amine, achieving optical purity.
  4. Cyclization and Reduction: Subsequent reactions involving ethyl chloro(oxo)acetate and lithium aluminum hydride lead to the formation of desmethylmianserin, which is then methylated to yield (S)-(+)-mianserin in a final yield of 67% .
Molecular Structure Analysis

(S)-Mianserin's molecular structure features a tetracyclic framework characterized by two fused benzene rings and a piperazine moiety. The stereochemistry at the chiral centers significantly influences its biological activity, with the (S)-enantiomer exhibiting much higher potency than its (R)-counterpart. Key structural details include:

  • Chemical Formula: C18_{18}H20_{20}N2_2
  • Molecular Weight: 284.37 g/mol
  • Functional Groups: The presence of nitrogen atoms in the piperazine ring contributes to its pharmacological properties.

The compound's three-dimensional conformation plays a critical role in its interaction with various receptors in the central nervous system .

Chemical Reactions Analysis

(S)-Mianserin undergoes several chemical reactions that are crucial for its synthesis and functional activity:

  1. Reduction Reactions: The reduction of imines to amines is essential for obtaining the chiral amine intermediate.
  2. Cyclization Reactions: The formation of cyclic structures from linear precursors is vital for developing the tetracyclic framework.
  3. Methylation Reactions: Methylation steps are employed to modify functional groups and enhance biological activity.

These reactions are often facilitated by specific reagents such as lithium aluminum hydride and methyl iodide, which are critical for achieving desired yields and purities .

Mechanism of Action

(S)-Mianserin exerts its therapeutic effects primarily through multiple mechanisms:

  • Receptor Antagonism: It acts as an antagonist at various serotonin receptors (5-HT receptors), including 5-HT1D_{1D}, 5-HT2A_{2A}, 5-HT2C_{2C}, and others, which contributes to its antidepressant effects.
  • Norepinephrine Reuptake Inhibition: By inhibiting norepinephrine reuptake, it enhances noradrenergic neurotransmission.
  • Histamine Receptor Interaction: Mianserin also displays high affinity for histamine H1_{1} receptors, leading to sedative effects due to inverse agonism at these sites.

This multifaceted mechanism allows (S)-mianserin to alleviate depressive symptoms effectively while minimizing some common side effects associated with traditional antidepressants .

Physical and Chemical Properties Analysis

(S)-Mianserin possesses distinct physical and chemical properties that influence its pharmacological behavior:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, affecting its bioavailability.
  • Melting Point: The melting point range contributes to its stability during storage and formulation.
  • Bioavailability: Reported bioavailability ranges from 20% to 30%, indicating significant first-pass metabolism.

The compound's pharmacokinetics reveal a half-life of approximately 21 to 61 hours, allowing for once-daily dosing in clinical settings .

Applications

(S)-Mianserin is primarily utilized in clinical settings for treating major depressive disorder. Its unique pharmacological profile allows it to be effective in patients who may not respond well to other antidepressants. Additionally, due to its sedative properties, it may be beneficial for patients experiencing insomnia related to depression.

Research continues into its potential applications beyond depression, exploring effects on anxiety disorders and other mood-related conditions due to its diverse receptor interactions .

Properties

CAS Number

51152-88-6

Product Name

(S)-mianserin

IUPAC Name

(7S)-5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/t18-/m1/s1

InChI Key

UEQUQVLFIPOEMF-GOSISDBHSA-N

SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42

Synonyms

(+)-(S)-Mianserin; (+)-Mianserin; (S)-Mianserin; (+)-Mianserin; S(+)-Mianserin

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.